molecular formula C9H10F3NO3S B1612511 1-Methyl-2-vinylpyridinium triflate CAS No. 339530-78-8

1-Methyl-2-vinylpyridinium triflate

Cat. No.: B1612511
CAS No.: 339530-78-8
M. Wt: 269.24 g/mol
InChI Key: VJUSJWUMYXKNPL-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

This compound is a heterocyclic building block , which suggests it may interact with a variety of biological targets

Mode of Action

The mode of action of 1-Methyl-2-vinylpyridinium triflate is not explicitly documented in the available literature. As a heterocyclic compound, it may interact with its targets through a variety of mechanisms, potentially including binding to active sites, altering protein conformation, or participating in chemical reactions. More detailed studies are required to elucidate the exact mode of action .

Biochemical Pathways

Given its status as a heterocyclic building block, it may be involved in a wide range of biochemical processes

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .

Result of Action

As a heterocyclic building block, it may have diverse effects depending on the specific biological context .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-vinylpyridinium triflate can be synthesized through the reaction of 2-vinylpyridine with methyl triflate under controlled conditions . The reaction typically involves the use of an inert atmosphere and a solvent such as dichloromethane. The reaction is exothermic and requires careful temperature control to avoid side reactions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound generally follows the same principles as laboratory-scale synthesis. The scalability of the reaction depends on the availability of starting materials and the efficiency of the purification process .

Properties

IUPAC Name

2-ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N.CHF3O3S/c1-3-8-6-4-5-7-9(8)2;2-1(3,4)8(5,6)7/h3-7H,1H2,2H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUSJWUMYXKNPL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584933
Record name 2-Ethenyl-1-methylpyridin-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339530-78-8
Record name 2-Ethenyl-1-methylpyridin-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 339530-78-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2-vinylpyridinium triflate
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